Dichlorodenafil - 1446089-84-4

Dichlorodenafil

Catalog Number: EVT-1469429
CAS Number: 1446089-84-4
Molecular Formula: C19H20Cl2N4O2
Molecular Weight: 407.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dichlorodenafil is classified as a pharmaceutical compound under the category of phosphodiesterase inhibitors. Its classification is based on its mechanism of action, which involves the inhibition of the enzyme phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate and enhanced vasodilation in the corpus cavernosum of the penis. This results in improved erectile function.

Synthesis Analysis

Methods and Technical Details

The synthesis of dichlorodenafil has been achieved through various methods, with one efficient synthetic route reported recently. The synthesis typically begins with commercially available starting materials, followed by a series of reactions involving chlorination and coupling steps.

  1. Chlorination: The initial step often involves chlorinating an appropriate precursor compound to introduce the dichloro substituents.
  2. Coupling Reaction: Following chlorination, the compound undergoes a coupling reaction with an amine or other nucleophiles to form the final product.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain dichlorodenafil in high purity.

This method has been noted for its efficiency and simplicity compared to other synthetic routes previously reported in literature .

Molecular Structure Analysis

Structure and Data

The molecular formula of dichlorodenafil is C22H24Cl2N4O3S, and its molecular weight is approximately 463.43 g/mol. The compound features a complex structure characterized by:

  • Two Chlorine Atoms: These are positioned on the aromatic ring, influencing both the compound's reactivity and pharmacological properties.
  • A Sulfonamide Group: This functional group contributes to the compound's solubility and interaction with biological targets.
  • Piperazine Ring: Similar to sildenafil, this ring structure is crucial for binding to phosphodiesterase type 5.

The three-dimensional configuration of dichlorodenafil allows it to fit into the active site of phosphodiesterase type 5, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Dichlorodenafil participates in several chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: In aqueous environments, dichlorodenafil can undergo hydrolysis, leading to the formation of less active metabolites.
  2. Oxidation: The presence of electron-rich aromatic systems allows for potential oxidation reactions under certain conditions.
  3. Reactions with Biological Targets: As a phosphodiesterase type 5 inhibitor, dichlorodenafil binds reversibly to the enzyme, blocking its activity and preventing the breakdown of cyclic guanosine monophosphate.

These reactions are critical for understanding both the stability and efficacy of dichlorodenafil in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of dichlorodenafil involves:

  1. Inhibition of Phosphodiesterase Type 5: By binding to this enzyme, dichlorodenafil prevents it from degrading cyclic guanosine monophosphate.
  2. Increased Cyclic Guanosine Monophosphate Levels: The accumulation of cyclic guanosine monophosphate leads to relaxation of smooth muscle tissues in blood vessels.
  3. Enhanced Blood Flow: This results in increased blood flow to the penis during sexual stimulation, facilitating an erection.

The pharmacodynamics are similar to those observed with sildenafil but may vary due to structural differences and potential side effects associated with dichlorodenafil.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dichlorodenafil exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point ranges around 150-155 °C, indicating moderate thermal stability.
  • pH Stability: The compound maintains stability across a wide pH range but may degrade under highly acidic or basic conditions.

These properties are essential for formulating effective dosage forms if ever approved for therapeutic use.

Applications

Scientific Uses

Despite being unapproved for medical use, dichlorodenafil has garnered interest in scientific research due to its structural resemblance to sildenafil. Potential applications include:

  • Pharmacological Studies: Investigating its efficacy as a phosphodiesterase type 5 inhibitor in various animal models.
  • Dietary Supplements: Often found in products marketed for sexual enhancement, leading to studies on safety and effectiveness.
  • Research on Erectile Dysfunction: Serving as a lead compound for developing new therapies targeting erectile dysfunction.

Ongoing research may further elucidate its pharmacological profile and potential therapeutic applications.

Introduction to Dichlorodenafil: Chemical Context and Regulatory Significance

Structural Classification as a Sildenafil Analogue

Dichlorodenafil (IUPAC name: 5-[5-[(1Z)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) is an unapproved phosphodiesterase type 5 (PDE-5) inhibitor intentionally designed as a structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®. Its molecular formula is C₁₉H₂₀Cl₂N₄O₂ with a molecular weight of 407.29 g/mol [3] [5] [9]. The compound features a strategic bioisosteric replacement at the C5 position of the phenyl ring, where sildenafil's sulfonylpiperazine moiety is substituted with a (Z)-1,2-dichlorovinyl group [1]. This modification preserves the three-domain architecture critical for PDE-5 inhibition:

  • Pyrazolopyrimidinone core (conserved PDE-5 binding domain)
  • Ortho-ethoxy phenyl ring (spacer domain)
  • Electron-deficient dichlorovinyl group (modified piperazine bioisostere)

The stereochemical configuration of the dichlorovinyl chain is exclusively (Z)-isomeric, confirmed through nuclear Overhauser effect (nOe) spectroscopy showing spatial proximity between the vinyl proton (H-23) and adjacent aromatic protons (H-15/H-17) [1]. This configuration creates a planar conformation that enhances molecular recognition by the PDE-5 catalytic site. Analytical characterization reveals distinctive spectral signatures: ¹H-NMR (CDCl₃) displays characteristic vinyl proton resonance at δ 6.66 ppm and methyl resonance of the N1-methyl group at δ 4.37 ppm [1].

Table 1: Structural Comparison of Dichlorodenafil and Approved PDE-5 Inhibitors

Structural FeatureDichlorodenafilSildenafilTadalafil
Core StructurePyrazolopyrimidinonePyrazolopyrimidinoneβ-Carboline
C5 Substituent(Z)-1,2-DichlorovinylSulfonyl-N-methylpiperazineBenzdioxolyl
Aromatic Spacer2-Ethoxyphenyl2-EthoxyphenylBenzodioxole
N1 SubstituentMethylMethylMethyl
C3 SubstituentPropylPropylPropanoate
Molecular Weight (g/mol)407.29474.58389.40

Emergence in Non-Prescription Supplements: Public Health Implications

Dichlorodenafil first emerged as an adulterant compound in "all-natural" erectile dysfunction supplements marketed primarily through international online retailers. The Korea Food and Drug Administration (KFDA) and Korea Customs Service (KCS) jointly announced its initial identification in 2010 during routine screening of imported dietary supplements [1]. This discovery occurred against a backdrop of escalating supplement adulteration trends: between 2005–2011, dietary supplement usage among older U.S. adults increased from 51.8% to 63.7%, creating a lucrative market for illicit enhancement [4].

The compound poses significant public health risks due to several factors:

  • Undisclosed Pharmacology: Unlike approved PDE-5 inhibitors with established therapeutic windows and safety profiles, dichlorodenafil's pharmacokinetics and pharmacodynamics remain uncharacterized in humans.
  • Uncontrolled Dosing: Adulterated products contain variable concentrations (often exceeding therapeutic doses of approved drugs) without manufacturing quality controls.
  • Drug Interaction Potential: Consumers using supplements may concurrently take nitrates for cardiovascular conditions, creating risk of severe hypotension through unanticipated PDE-5 inhibition [7].

Analytical surveys reveal that dichlorodenafil appears predominantly in supplements marketed as "herbal sexual enhancers" with claims of "instant stamina" or "natural arousal." Its structural novelty allowed it to evade routine chromatographic screening protocols until 2010, as conventional methods targeted known sildenafil analogues with heterocyclic amine substituents rather than halogenated vinyl groups [1]. This evasion represents a tactical adaptation by illicit manufacturers seeking to circumvent regulatory detection while maintaining biological activity.

Table 2: Analytical Detection Methods for Dichlorodenafil in Adulterated Supplements

Analytical TechniqueDetection ParametersLimitations
HPLC-UVRetention time: 11.2 min (C18 column); λ=290 nmCo-elution with matrix components
LC-MS/MS (ESI+)m/z 407.1→389.1 (quantifier); 407.1→372.1 (qualifier)Requires reference standard
FTIR SpectroscopyCharacteristic C=C stretch at 1580 cm⁻¹; C-Cl at 780 cm⁻¹Limited sensitivity in complex matrices
¹H-NMR SpectroscopyDiagnostic vinyl proton at δ 6.66 ppm (CDCl₃)Insufficient for trace quantification

Regulatory Challenges in Detecting Unapproved PDE-5 Inhibitors

The emergence of dichlorodenafil exemplifies systemic challenges in regulating pharmaceutical adulterants within the dietary supplement ecosystem. Under the U.S. Dietary Supplement Health and Education Act (DSHEA) of 1994, manufacturers need not prove safety or efficacy before marketing, and FDA intervention occurs only post-market [7]. This framework creates detection hurdles:

  • Reference Standard Availability: Prior to its 2013 synthesis, regulatory agencies lacked authenticated dichlorodenafil for analytical comparison [1]. The synthesis protocol developed by Kim et al. (POCl₃-mediated chlorination of chloroacetyl precursor followed by selective hydrolysis) now provides critical reference material for surveillance programs.
  • Structural Evolution: Illicit chemists employ bioisosteric drug design to create analogues that avoid structural alerts in automated screening algorithms. Dichlorodenafil's dichlorovinyl group represents such a strategic modification from classical PDE-5 inhibitor pharmacophores.
  • Global Supply Chains: International mail services facilitate distribution of small-package supplements, complicating jurisdictional enforcement. The KFDA interception occurred during "international air mail" screening [1].

Regulatory solutions are evolving toward:

  • Advanced Detection Platforms: High-resolution mass spectrometry with non-targeted analysis enables identification of novel analogues without reference standards.
  • Structure-Activity Relationship (SAR) Databases: Predictive algorithms flag molecules with PDE-5 inhibitory potential based on core scaffold similarity.
  • International Surveillance Networks: Shared spectral libraries and incident reporting between KFDA, FDA, and European Medicines Agency enhance early warning systems.

The Korea response proved particularly effective: within months of dichlorodenafil's identification, KFDA amended its "Standards and Specification of Food" to specifically regulate the compound, establishing a legal framework for product seizures and manufacturer sanctions [1]. This rapid adaptation contrasts with the slower regulatory mechanisms in countries without analogue-specific provisions.

Table 3: Global Regulatory Responses to PDE-5 Inhibitor Adulteration

Regulatory StrategyImplementation ExampleEffectiveness Against Dichlorodenafil
Pre-Market Approval RequirementsEU Directive 2001/83/ECPrevents legal sale
Post-Market SurveillanceFDA Tainted Products ListReactive detection only
Analogue-Specific RegulationsKFDA Amendment to Food Standards (2010)Targeted enforcement
Mandatory Testing CertificationNSF International Certified for Sport® programVoluntary compliance
Supply Chain InterdictionInternational mail screening (KCS/FDA CBP)Intercepts imported products

The ongoing regulatory science challenge remains predicting the "next-generation" adulterants before they enter the market. With dichlorodenafil establishing the viability of halogenated vinyl bioisosteres in PDE-5 inhibitor design, future variants may incorporate bromo-, fluoro-, or trifluoromethylvinyl substituents, requiring continuous refinement of detection methodologies [1] [3].

Properties

CAS Number

1446089-84-4

Product Name

Dichlorodenafil

IUPAC Name

5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C19H20Cl2N4O2

Molecular Weight

407.295

InChI

InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10-

InChI Key

VMGSRGGXUFBMAP-RAXLEYEMSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C

Synonyms

5-[5-[(1Z)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.